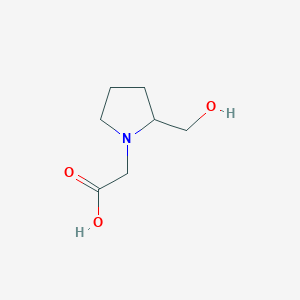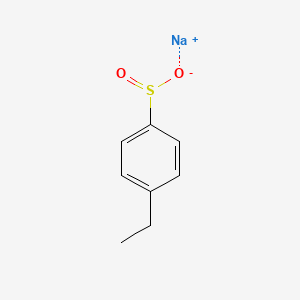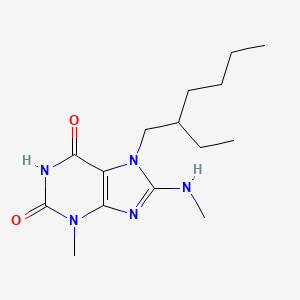
(2-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid” is a compound that has been synthesized and studied for its potential applications . It is a biologically important alkylaminophenol compound .
Synthesis Analysis
The synthesis of this compound has been achieved through various methods. One such method involves the Petasis reaction . Another method involves the reaction of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of “(2-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid” has been analyzed using various spectroscopic techniques such as FTIR, 1H, 13C NMR, and UV-Vis spectrometry . The structural properties and quantum chemical calculations were carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .Chemical Reactions Analysis
The chemical reactivity of this compound has been evaluated based on parameters such as potential (μ), chemical hardness (η), and electrophilicity index (ω) that were calculated from HOMO and LUMO energies .Scientific Research Applications
Quantum Chemical Investigation
A study by Bouklah et al. (2012) conducted DFT and quantum-chemical calculations on pyrrolidinone derivatives, including those related to "(2-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid," to investigate their molecular properties. These calculations revealed insights into their electronic properties, such as highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the chemical behavior and reactivity of these compounds in various scientific applications (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Catalytic Ability in Asymmetric Aldol Reactions
Hiraga et al. (2011) synthesized novel β-homoproline derivatives of "(2-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid" and tested them as organocatalysts in direct asymmetric aldol reactions. These compounds showed significant catalytic ability, demonstrating the potential of such derivatives in facilitating stereoselective synthetic processes, which are fundamental in the development of pharmaceuticals and fine chemicals (Hiraga, Widianti, Kunishi, & Abe, 2011).
Corrosion Inhibition
Pyrrolidine derivatives, including those structurally related to "(2-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid," have been synthesized and tested for their corrosion inhibition properties on steel in acidic environments. Bouklah et al. (2006) found that these compounds exhibit excellent inhibition efficiency, which is crucial for extending the lifespan of metal structures and components in corrosive conditions (Bouklah, Ouassini, Hammouti, & Idrissi, 2006).
Synthesis of Bioactive Compounds
Li et al. (2020) reported a metal-free synthesis of poly-substituted pyrrolo[3,2-c]pyridin-4-one derivatives using acetic acid as a catalyst. This method highlights the versatility of pyrrolidine and acetic acid derivatives in constructing complex bioactive molecules, potentially leading to new therapeutic agents (Li, Fan, Qi, & Zhang, 2020).
Pharmaceutical Research
Pyrrolidine-2-yl-acetic acid derivatives have been explored for their role as GABA uptake inhibitors, with implications in neurological research and potential therapeutic applications. Steffan et al. (2015) synthesized a series of these compounds, demonstrating significant potencies and subtype selectivities, which could contribute to the development of treatments for neurological disorders (Steffan, Renukappa-Gutke, Höfner, & Wanner, 2015).
Safety and Hazards
Future Directions
The future directions for the study of “(2-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid” could involve further exploration of its synthesis, structural properties, and potential applications . This could include investigating its potential as a pharmaceutical ingredient, its effects on cell cycle, and its potential biological activities .
properties
IUPAC Name |
2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-5-6-2-1-3-8(6)4-7(10)11/h6,9H,1-5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVXBPBNYIMTTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid | |
CAS RN |
155681-21-3 |
Source


|
| Record name | 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-phenyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2985119.png)

![3-bromo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2985123.png)


![6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2985128.png)
![(4-Chloro-2,5-dimethoxyphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B2985129.png)

![2-[3-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B2985131.png)

![6-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2985135.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2985137.png)

